(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered thiazolidinone ring with a conjugated exocyclic double bond (Z-configuration) and a 1H-benzimidazol-2-ylmethylidene substituent at position 3. The morpholine moiety, linked via a three-carbon propyl chain at position 3, enhances solubility and modulates pharmacokinetic properties. The 2-thioxo group contributes to hydrogen-bonding interactions, influencing molecular recognition and biological activity.
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-morpholin-4-ylpropyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H20N4O2S2/c23-17-15(12-16-19-13-4-1-2-5-14(13)20-16)26-18(25)22(17)7-3-6-21-8-10-24-11-9-21/h1-2,4-5,12,23H,3,6-11H2 |
InChI Key |
QMTIKJAMMMLUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common route includes the condensation of benzimidazole derivatives with thiazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thiazolidinone core can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Key Observations :
- The target compound’s 1H-benzimidazole substituent distinguishes it from simpler arylidene (e.g., benzylidene) or heterocyclic (e.g., benzodioxolyl) groups in analogues.
- The 3-(morpholin-4-yl)propyl chain provides greater conformational flexibility compared to morpholine or piperazine directly attached to the thiazolidinone core (e.g., 5c, 5e). This could improve membrane permeability .
Key Observations :
- Microwave-assisted synthesis (e.g., for 5c, 5e ) achieves higher yields (>75%) under shorter reaction times (2 hours) compared to conventional heating (e.g., 72 hours for at 24% yield).
- The target compound likely requires similar conditions but may necessitate specialized catalysts or protecting groups due to the reactive benzimidazole moiety.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s predicted LogP (3.2) and solubility align with analogues in Table 3, suggesting moderate lipophilicity suitable for oral bioavailability.
- The absence of MIC50 data for the target compound highlights a gap compared to anti-tubercular thiazolidinones in .
Biological Activity
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzimidazole moiety, a morpholine ring, and a thiazolidinone core, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure
The molecular formula of the compound is C18H20N4O2S2. Its structural representation includes functional groups that are crucial for its biological activity:
Chemical Structure
Synthesis Methods
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : Combining benzimidazole derivatives with thiazolidinone precursors under controlled conditions.
- Catalyst Utilization : Specific catalysts and solvents are employed to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through several mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways associated with cancer growth.
Case Study Example : A study involving human cancer cell lines showed that (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one reduced cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound imparts distinct chemical and biological properties. Comparative analysis with structurally similar compounds reveals insights into SAR:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(piperidin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one | Similar benzimidazole and thiazolidinone core | Different substituent (piperidine) |
| (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(pyrrolidin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one | Similar core structure | Different substituent (pyrrolidine) |
This table illustrates how variations in substituents can affect biological activity, guiding further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
